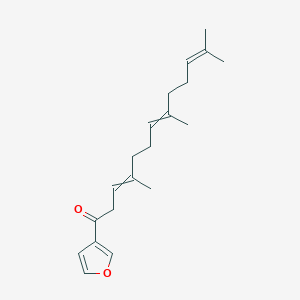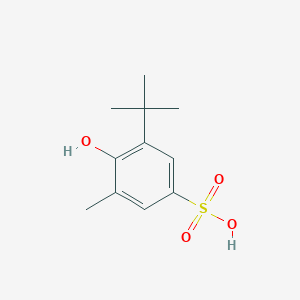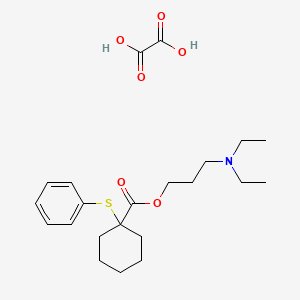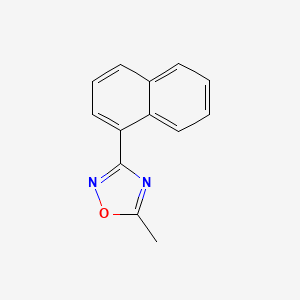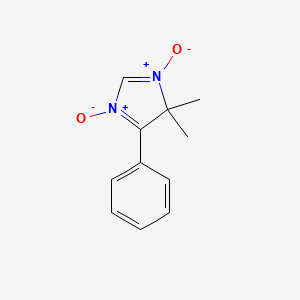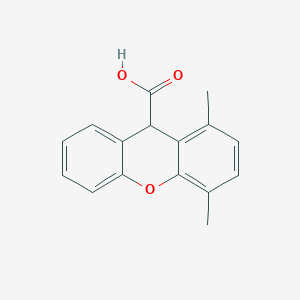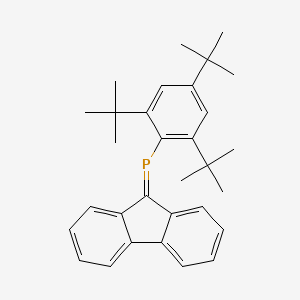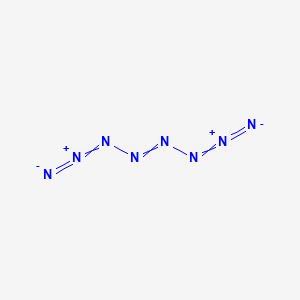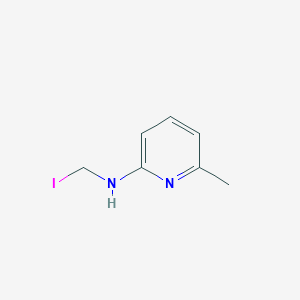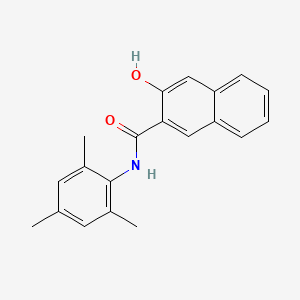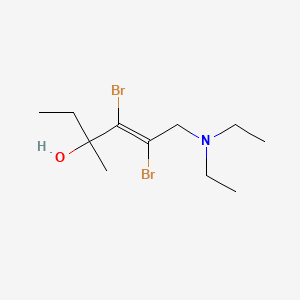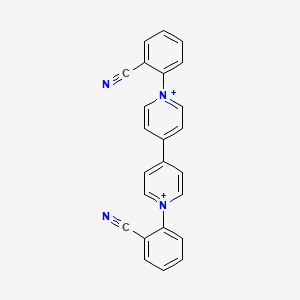
1,1'-Bis(2-cyanophenyl)-4,4'-bipyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(2-cyanophenyl)-4,4’-bipyridin-1-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two cyanophenyl groups attached to a bipyridinium core, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-cyanophenyl)-4,4’-bipyridin-1-ium typically involves the reaction of 2-cyanophenyl derivatives with bipyridine under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(2-cyanophenyl)-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyanophenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,1’-Bis(2-cyanophenyl)-4,4’-bipyridin-1-ium has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-Bis(2-cyanophenyl)-4,4’-bipyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(2-cyanophenyl)-4,4’-bipyridine: A similar compound with slight structural differences.
2,2’-Bis(2-cyanophenyl)-4,4’-bipyridine: Another related compound with variations in the positioning of the cyanophenyl groups.
Uniqueness
1,1’-Bis(2-cyanophenyl)-4,4’-bipyridin-1-ium stands out due to its unique combination of cyanophenyl groups and bipyridinium core, which imparts distinct chemical and physical properties. These properties make it particularly valuable for specific research and industrial applications.
Properties
CAS No. |
104986-63-2 |
|---|---|
Molecular Formula |
C24H16N4+2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[4-[1-(2-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile |
InChI |
InChI=1S/C24H16N4/c25-17-21-5-1-3-7-23(21)27-13-9-19(10-14-27)20-11-15-28(16-12-20)24-8-4-2-6-22(24)18-26/h1-16H/q+2 |
InChI Key |
GKKYIBJEQBLRBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=CC=C4C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


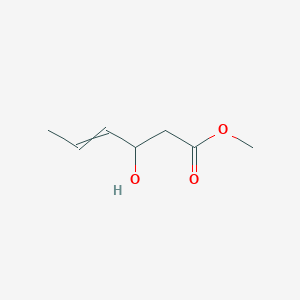
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
![{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile](/img/structure/B14325582.png)
